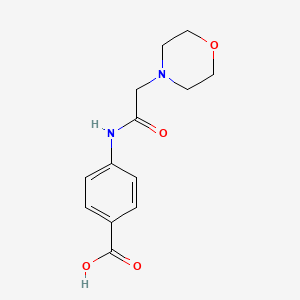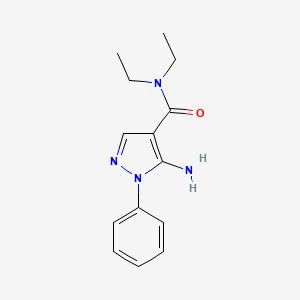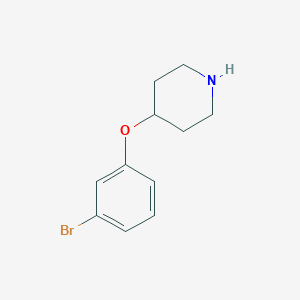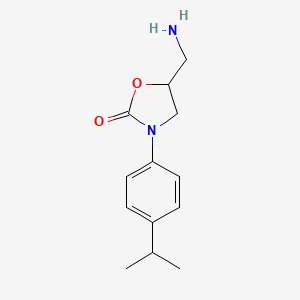![molecular formula C11H15N3O2 B7842477 Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone](/img/structure/B7842477.png)
Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone is a complex organic compound characterized by its intricate molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone typically involves multiple steps, starting with the formation of the pyrrolidin-1-yl moiety and the isoxazolo[4,5-c]pyridin-3-yl group. These groups are then coupled using specific reaction conditions, such as the use of strong bases or coupling agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific biological targets may lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.
Molecular Targets and Pathways: The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Pyrrolidin-2-one: A closely related compound with a similar ring structure.
Isoxazolo[4,5-c]pyridin-3-yl derivatives: Other derivatives of the isoxazolo[4,5-c]pyridin-3-yl group.
Uniqueness: Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds.
属性
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(14-5-1-2-6-14)10-8-7-12-4-3-9(8)16-13-10/h12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXWPWWGJPGKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NOC3=C2CNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[(5-Nitropyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7842396.png)
![2-[(5-Nitropyridin-2-yl)amino]butan-1-ol](/img/structure/B7842397.png)

![3-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B7842434.png)
![N-[6-[2-(2-hydroxyethoxy)ethylamino]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B7842440.png)
![N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B7842443.png)




![4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)
![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)
![4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7842499.png)
![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)
